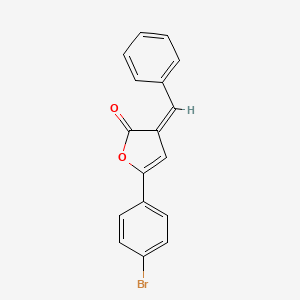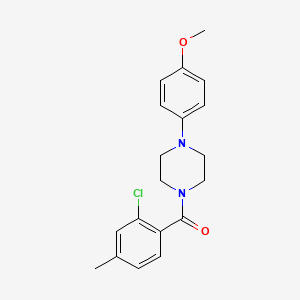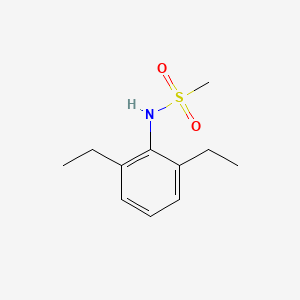
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone, also known as BBF or Furvina, is a synthetic compound that belongs to the family of furanones. It has been studied extensively for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells. In
科学的研究の応用
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has been extensively studied for its potential use as an antitumor agent. In vitro studies have shown that 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition to its antitumor properties, 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has also been studied for its potential use as an anti-inflammatory agent.
作用機序
The exact mechanism of action of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone is not fully understood. However, studies have shown that it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death in cancer cells. 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer cell survival.
Biochemical and Physiological Effects:
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease. 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One advantage of using 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and death. However, one limitation of using 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone is its potential toxicity. Studies have shown that 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone can be toxic to normal cells at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone. One area of research is the development of derivatives of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone with improved antitumor activity and reduced toxicity. Another area of research is the study of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone's potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone and its potential use in the treatment of various diseases.
合成法
3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone can be synthesized using a variety of methods, including the reaction of 4-bromoacetophenone with benzaldehyde in the presence of a base, such as potassium carbonate, and a catalytic amount of piperidine. Other methods involve the use of different aldehydes and ketones to produce different derivatives of 3-benzylidene-5-(4-bromophenyl)-2(3H)-furanone.
特性
IUPAC Name |
(3Z)-3-benzylidene-5-(4-bromophenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2/c18-15-8-6-13(7-9-15)16-11-14(17(19)20-16)10-12-4-2-1-3-5-12/h1-11H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFIZQPTWQLNME-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-benzylidene-5-(4-bromophenyl)furan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4',7'-dichloro-2'-oxospiro[1,3-dioxane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5715985.png)

![4-[(6-ethoxy-2-naphthyl)sulfonyl]morpholine](/img/structure/B5716002.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B5716006.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5716007.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5716033.png)

![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B5716051.png)

![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
